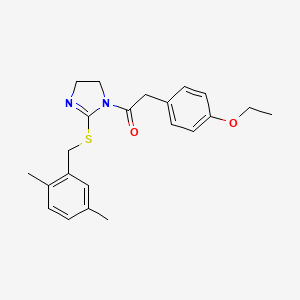
1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C22H26N2O2S and its molecular weight is 382.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethanone , also referred to as a thioether-containing imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Thioether Linkage : The sulfur atom connected to the benzyl group enhances its chemical diversity.
- Phenyl Group : Attached to a ketone functional group which may influence biological interactions.
The molecular formula is C18H22N2O2S with a molecular weight of approximately 330.4 g/mol.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of various enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : Interaction with specific receptors (e.g., serotonin receptors) can lead to altered physiological responses.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects, suggesting potential applications in treating infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Thioether Group : The presence of the thioether linkage enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Substituents on the Imidazole Ring : Variations in substituents can significantly affect potency and selectivity towards specific biological targets.
Biological Activity Data
A summary of biological activities reported for similar compounds is presented in the table below:
| Compound Name | Notable Activities | Reference |
|---|---|---|
| 2-(Phenylthio)-4,5-dihydroimidazole | Antimicrobial | |
| Benzothiazole Derivatives | Antiviral | |
| Imidazole Derivatives | Antitumor |
Case Studies
- Antitumor Activity : Research has indicated that imidazole derivatives exhibit significant antitumor properties. A study demonstrated that certain derivatives induced apoptosis in cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents.
- Antimicrobial Studies : In vitro studies have shown that similar compounds possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes.
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties, showing promise in models of neurodegenerative diseases by modulating neurotransmitter systems.
Eigenschaften
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-4-26-20-9-7-18(8-10-20)14-21(25)24-12-11-23-22(24)27-15-19-13-16(2)5-6-17(19)3/h5-10,13H,4,11-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOFDEVMEZVRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













